molecular formula C11H14N2OS B5811859 N-phenyl-4-thiomorpholinecarboxamide

N-phenyl-4-thiomorpholinecarboxamide

Cat. No. B5811859
M. Wt: 222.31 g/mol
InChI Key: KEZCCMZQRAUQIU-UHFFFAOYSA-N
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Description

N-phenyl-4-thiomorpholinecarboxamide, also known as PTMC, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of N-phenyl-4-thiomorpholinecarboxamide is not fully understood, but it is believed to involve the inhibition of enzymes involved in various biological processes. For example, this compound has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation. This compound has also been found to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects, depending on the application. In medicinal chemistry, this compound has been found to induce apoptosis (programmed cell death) in cancer cells, reduce inflammation, and inhibit bacterial growth. In materials science, this compound has been found to be a good precursor for the synthesis of metal sulfide nanoparticles. In agriculture, this compound has been found to have pesticidal activity against various pests.

Advantages and Limitations for Lab Experiments

One advantage of using N-phenyl-4-thiomorpholinecarboxamide in lab experiments is its relatively simple synthesis method. Another advantage is its versatility, as it can be used in various fields. However, one limitation is its potential toxicity, as it has been found to be toxic to certain cells at high concentrations.

Future Directions

There are several future directions for research on N-phenyl-4-thiomorpholinecarboxamide. One direction is to further investigate its potential applications in medicinal chemistry, particularly as an anticancer agent. Another direction is to explore its potential use as a precursor for the synthesis of other metal sulfide nanoparticles. Additionally, further research is needed to determine its safety and potential environmental impact as a pesticide.

Synthesis Methods

N-phenyl-4-thiomorpholinecarboxamide can be synthesized through a three-step process, starting with the reaction of morpholine with carbon disulfide to form 4-morpholinecarbodithioic acid. This is followed by the reaction of the acid with phenyl isocyanate to form this compound. The final step involves the purification of the compound through recrystallization.

Scientific Research Applications

N-phenyl-4-thiomorpholinecarboxamide has been studied for its potential applications in various fields, including medicinal chemistry, materials science, and agriculture. In medicinal chemistry, this compound has been found to have antitumor, anti-inflammatory, and antimicrobial properties. In materials science, this compound has been used as a precursor for the synthesis of metal sulfide nanoparticles. In agriculture, this compound has been studied for its potential use as a pesticide.

properties

IUPAC Name

N-phenylthiomorpholine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2OS/c14-11(13-6-8-15-9-7-13)12-10-4-2-1-3-5-10/h1-5H,6-9H2,(H,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEZCCMZQRAUQIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCN1C(=O)NC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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